molecular formula C18H15ClN2O5 B182284 1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 130561-48-7

1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No. B182284
M. Wt: 374.8 g/mol
InChI Key: QLMNCUHSDAGQGT-UHFFFAOYSA-N
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Description

Sintofen is a member of the class of cinnolines that is 1-(p-chlorophenyl)cinnolin-4-one which is substituted at positions 3 and 5 by carboxy and 2-methoxyethoxy groups, respectively. It is a chemical hybridisation agent, used for the sterilisation of wheat. It has a role as a chemical hybridisation agent. It is a member of cinnolines, a monocarboxylic acid, a member of monochlorobenzenes and an aromatic ether.

Scientific Research Applications

  • Pollen Suppressant in Wheat : This compound, also known as SC-2053, has been studied as a pollen suppressant in wheat, acting as a chemical hybridizing agent. It was found that approximately 10-15% of the compound is taken up into the plant, with unchanged SC-2053 and two polar metabolites making up most of the extracted substance from the plants after treatment. This application is significant for agricultural research, particularly in the context of hybrid seed production (Cross et al., 1995).

  • Antimicrobial Agent : A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which include derivatives of the compound , has been synthesized and evaluated for antimicrobial properties. Certain compounds in this series have shown significant activity against gram-negative microorganisms and Staphylococcus aureus, indicating potential use in pharmaceuticals (Agui et al., 1977).

  • Synthesis and Characterization Studies : The compound has been a subject of synthesis and characterization studies, focusing on its structural properties. For instance, the synthesis of related quinoline derivatives and analysis of their chemical structure through X-ray crystallography has been documented, contributing to the understanding of its chemical behavior and potential applications (Kumarasinghe et al., 2009).

  • Lipophilicity and pKa Measurement : Physicochemical properties such as partition coefficient (log P) and dissociation constant (pKa) of some antibacterial active derivatives, including 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, have been investigated. These properties are crucial in determining the compound's behavior in biological systems and its potential as a drug candidate (Lewgowd et al., 2007).

  • Solid Phase Synthesis : The compound and its derivatives have been synthesized using solid-phase methods. This kind of research aids in the development of efficient and scalable synthesis protocols, which are vital for pharmaceutical and industrial applications (Sereni et al., 2004).

properties

IUPAC Name

1-(4-chlorophenyl)-5-(2-methoxyethoxy)-4-oxocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O5/c1-25-9-10-26-14-4-2-3-13-15(14)17(22)16(18(23)24)20-21(13)12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMNCUHSDAGQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC2=C1C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020179
Record name 1-(4-chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo-3-cinnolinecarboxylic acid

CAS RN

130561-48-7
Record name Sintofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130561-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cinnolinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-5-(2-methoxyethoxy)-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINTOFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV4LS2L3UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 255 g of potassiam hydroxide (3.9 moles, pellets, 85+%) in 3.2 l of methoxyethanol was stirred at 45° C. as 450 g of solid methyl phenylcinnoline-carboxylate (1.29 moles) from step 3 was added in portions. The reaction vessel was fitted with a distillation head and placed under reduced pressure (approx. 40 mmHg). The reaction was heated at 50° C. for 1 hr., then at 65° C. for 1 hr. to distill off methanol and some methoxyethanol (total volume removed 280 ml). The distillation head was replaced with a reflux condenser and the reaction was heated between 90° C. and 110° C. for 1 hr. The reaction was allowed to cool to 50° C. before the addition of 1 liter of water and was cooled to 25° C. before the resulting slurry was poured into 4 l of a cold 0.8N hydrochloric acid solution (3.1 moles HCl). The resulting precipitate was isolated by filtration, washed with water (2×2 l), and dried under reduced pressure at 50° C. to give 472 g (98%) of an off-white solid.
Quantity
255 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1.29 mol
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step One
Quantity
3.1 mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 255 g of potassium hydroxide (3.9 moles, pellets, 85+%) in 3.2 1 of methoxyethanol was stirred at 45° C. as 450 g of solid methyl phenylcinnoline-carboxylate (1.29 moles) from step 3 was added in portions. The reaction vessel was fitted with a distillation head and placed under reduced pressure (approx. 40 mmHg). The reaction was heated at 50° C. for 1 hr., then at 65° C. for 1 hr. to distill off methanol and some methoxyethanol (total volume removed 280 ml). The distillation head was replaced with a reflux condenser and the reaction was heated between 90° C. and 110° C. for 1 hr. The reaction was allowed to cool to 50° C. before the addition of 1 liter of water and was cooled to 25° C. before the resulting slurry was poured into 4 1 of a cold 0.8 N hydrochloric acid solution (3.1 moles HCl). The resulting precipitate was isolated by filtration, washed with water (2×2 1), and dried under reduced pressure at 50° C. to give 472 g (98%) of an off-white solid.
Quantity
255 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
1.29 mol
Type
reactant
Reaction Step One
Quantity
3.1 mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 3
1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 4
1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
1-(4-Chlorophenyl)-5-(2-methoxyethoxy)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Citations

For This Compound
5
Citations
AC Easterly, WW Stroup, N Garst, V Belamkar… - Scientific Reports, 2019 - nature.com
Hybrid wheat (Triticum spp.) has the potential to boost yields and enhance production under changing climates to feed the growing global population. Production of hybrid wheat seed …
Number of citations: 9 www.nature.com
AC Easterly, N Garst, V Belamkar, AMH Ibrahim… - Crop …, 2020 - Wiley Online Library
For hybrid wheat (Triticum aestivum L.) to be successful in the Great Plains, good‐quality hybrid seed production must be reliable, and hybrid yield must exceed best commercial inbred …
Number of citations: 15 acsess.onlinelibrary.wiley.com
S El Hanafi, S Cherkaoui, Z Kehel, M Sanchez-Garcia… - Plants, 2022 - mdpi.com
Breeding hybrids with maximum heterosis requires efficient cross-pollination and an improved male sterility system. Renewed efforts have been made to dissect the phenotypic variation …
Number of citations: 7 www.mdpi.com
J Jimenez - 2022 - digitalcommons.unl.edu
Wheat (Triticum aestivum L.) is a staple cereal that provides 20% of the calories and proteins in human intake (Ray et al., 2013). Global population is projected to increase to 9.7 billion …
Number of citations: 0 digitalcommons.unl.edu
AC Easterly - 2017 - search.proquest.com
The rate of yield gains in wheat needs to double to meet the needs of a growing global population. One means to meet this demand is by developing high-yielding wheat hybrids for the …
Number of citations: 2 search.proquest.com

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